molecular formula C19H13ClFN3O2 B2825497 3-(2-chloro-6-fluorophenyl)-5-[(E)-2-[(2-methoxyphenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile CAS No. 338417-28-0

3-(2-chloro-6-fluorophenyl)-5-[(E)-2-[(2-methoxyphenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile

Cat. No.: B2825497
CAS No.: 338417-28-0
M. Wt: 369.78
InChI Key: BCJMHVLTGNCMOS-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Chloro-6-fluorophenyl)-5-[(E)-2-[(2-methoxyphenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile is a heterocyclic compound featuring an oxazole core substituted with a 2-chloro-6-fluorophenyl group at position 3 and a (E)-configured vinyl linker connecting a 2-methoxyaniline moiety at position 3. This compound is structurally tailored for applications in medicinal chemistry, particularly in targeting kinase enzymes or receptors where electron-withdrawing substituents (e.g., chloro, fluoro, cyano) modulate binding affinity.

Properties

IUPAC Name

3-(2-chloro-6-fluorophenyl)-5-[(E)-2-(2-methoxyanilino)ethenyl]-1,2-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClFN3O2/c1-25-17-8-3-2-7-15(17)23-10-9-16-12(11-22)19(24-26-16)18-13(20)5-4-6-14(18)21/h2-10,23H,1H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCJMHVLTGNCMOS-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC=CC2=C(C(=NO2)C3=C(C=CC=C3Cl)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1N/C=C/C2=C(C(=NO2)C3=C(C=CC=C3Cl)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chloro-6-fluorophenyl)-5-[(E)-2-[(2-methoxyphenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile typically involves multiple steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the (E)-2-(2-methoxyanilino)ethenyl group: This step often involves a Heck reaction, where a palladium catalyst is used to couple the appropriate aryl halide with an olefin.

    Substitution reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Reaction Conditions Table

ParameterValue/MethodSource
SolventEthanol, DMF
Oxidizing agentAcetic acid, molecular oxygen
Temperature60–130°C
CatalystsPd(OAc)₂, Cu(OAc)₂ (in some cases)

Mechanistic Insights

The synthesis likely proceeds through oxidative dehydrogenation or coupling pathways :

  • Aminoethenyl bridge formation : Nucleophilic attack by the β-dicarbonyl compound on the N-aminopyridine precursor, followed by oxidative cyclization .

  • Oxazole ring assembly : Involves cyano group incorporation and heterocyclic ring closure via condensation reactions.

  • Stereoselectivity : Achieved through steric control or kinetic favorability of the (E)-isomer during coupling .

Key Mechanistic Steps

  • Enamine intermediate formation : Reaction of the β-dicarbonyl compound with the amino group.

  • Oxidative dehydrogenation : Oxygen-driven dehydrogenation to form the ethenyl bridge .

  • Cyclization : Ring closure to form the oxazole moiety, facilitated by cyano groups.

Chemical Reactivity

The compound’s functional groups enable diverse reactivity:

  • Nitrile group : Susceptible to hydrolysis (to carboxylic acid) or amidation under basic conditions .

  • Aminoethenyl bridge : Participates in nucleophilic substitution or Michael addition reactions .

  • Oxazole ring : Resists hydrolysis but may undergo electrophilic substitution under harsh conditions.

  • Halogen substituents : Chlorine and fluorine enable further functionalization via cross-coupling (e.g., Suzuki-Miyaura) .

Reactivity Table

Functional GroupReaction TypePotential Products
Nitrile (-CN)HydrolysisCarboxylic acid
Amino groupAmidationAmide derivatives
ChlorineCross-couplingBiphenyl derivatives

Experimental Considerations

  • Purification : Column chromatography with silica gel (petroleum ether/ethyl acetate) is effective .

  • Analytical data : Melting points and HR-MS (e.g., m/z 210.0656 for analogs) aid characterization .

Scientific Research Applications

Chemistry

The compound is studied for its unique chemical properties, including its reactivity and stability. It serves as a model compound for understanding the behavior of similar structures.

Biology and Medicine

In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

The compound’s unique properties make it useful in the development of new materials, such as polymers or coatings, that require specific chemical functionalities.

Mechanism of Action

The mechanism by which 3-(2-chloro-6-fluorophenyl)-5-[(E)-2-[(2-methoxyphenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are best contextualized against two analogs:

Structural Analog: 3-(2-Chloro-6-fluorophenyl)-5-[(E)-2-[(3-methoxyphenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile

  • Key Difference : The methoxy group on the aniline moiety is at position 3 (meta) instead of position 2 (ortho).
  • Solubility: Both compounds share identical molecular formulas (C₁₉H₁₃ClFN₃O₂) and molecular weights (369.78 g/mol), but the ortho-substitution may reduce solubility due to increased molecular planarity.
Property Target Compound 3-Methoxy Analog
CAS Number - 338417-22-4
Molecular Formula C₁₉H₁₃ClFN₃O₂ C₁₉H₁₃ClFN₃O₂
Melting Point Not reported Not reported
Storage Conditions - Store in a cool, dry place

Functional Analog: 2-[(4-Chlorophenyl)amino]-4-(3-fluoro-4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

  • Key Difference : Replacement of the oxazole core with a dihydropyrimidine ring and repositioning of substituents.
  • Impact: Bioactivity: The dihydropyrimidine scaffold (CAS 1349086-32-3) is associated with kinase inhibition (e.g., EGFR) due to its hydrogen-bonding capacity via the carbonyl and cyano groups. The oxazole-based target compound may exhibit divergent selectivity profiles. Stability: The oxazole ring’s aromaticity confers greater thermal stability compared to the partially saturated dihydropyrimidine.
Property Target Compound Dihydropyrimidine Analog
Core Structure Oxazole Dihydropyrimidine
Molecular Weight 369.78 g/mol 372.76 g/mol
Key Functional Groups 4-Carbonitrile, chloro, fluoro 5-Carbonitrile, 6-keto

Biological Activity

The compound 3-(2-chloro-6-fluorophenyl)-5-[(E)-2-[(2-methoxyphenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups that contribute to its biological activity. The key structural components include:

  • Oxazole Ring : A five-membered ring containing nitrogen and oxygen, which is known for its diverse biological properties.
  • Chloro and Fluoro Substituents : These halogen groups can enhance lipophilicity and bioactivity.
  • Methoxyphenyl Amino Group : This moiety may influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various cellular processes.

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, disrupting metabolic pathways. For example, it has been suggested that similar compounds can inhibit cytochrome P450 enzymes, which are crucial for drug metabolism .
  • Receptor Modulation : The oxazole derivatives often exhibit activity against various receptors, potentially modulating signaling pathways involved in cell proliferation and apoptosis.

Biological Activity Overview

Several studies have investigated the biological activity of similar oxazole derivatives. The findings can be summarized as follows:

Activity Type Description Reference
Anticancer ActivityCompounds have shown IC50 values in the low micromolar range against cancer cell lines. For instance, derivatives exhibited cytotoxicity against non-small cell lung cancer (NCI-H23) cells .
Anti-inflammatorySome oxazole derivatives demonstrated significant inhibition of TNF-alpha release in LPS-stimulated blood assays .
Antiviral PotentialCertain derivatives have shown activity against viral infections, indicating potential for further development as antiviral agents .

Case Studies

  • Anticancer Efficacy : A study highlighted the anticancer potential of oxazole derivatives similar to the target compound. One derivative was identified as a potent inhibitor of tubulin polymerization, leading to cell cycle arrest in the G2/M phase . This suggests that the target compound may also exhibit similar anticancer properties.
  • Inflammation Modulation : In vitro studies on related compounds indicated their ability to inhibit pro-inflammatory cytokines, supporting their potential use in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The effectiveness of 3-(2-chloro-6-fluorophenyl)-5-[(E)-2-[(2-methoxyphenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile can be influenced by modifications to its structure:

  • Halogen Substituents : The presence of chlorine and fluorine atoms enhances potency by increasing lipophilicity and facilitating interactions with hydrophobic pockets in target proteins.
  • Amino Group Variations : Altering the amino group attached to the methoxyphenyl moiety can lead to variations in biological activity, as seen in other aminopyrazole-based compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.